Ala-ser-glu-gln-gly-tyr-glu-glu-met-arg-ala-phe-gln-gly
Description
Systematic Nomenclature and IUPAC Conventions
The peptide Ala-Ser-Glu-Gln-Gly-Tyr-Glu-Glu-Met-Arg-Ala-Phe-Gln-Gly follows IUPAC-IUB Joint Commission on Biochemical Nomenclature (JCBN) guidelines for peptide naming. Its systematic name is derived by sequentially listing the amino acid residues from the N-terminal to C-terminal, using specific suffixes for modified termini. For linear peptides, the N-terminal amino acid retains its standard name (e.g., alanine), while intermediate residues adopt the "-yl" suffix (e.g., seryl, glutamyl). The C-terminal residue uses the "-ic acid" suffix if unmodified or "-amide" if amidated.
The full IUPAC name for this peptide is:
L-alanyl-L-seryl-L-α-glutamyl-L-glutaminyl-glycyl-L-tyrosyl-L-α-glutamyl-L-α-glutamyl-L-methionyl-L-arginyl-L-alanyl-L-phenylalanyl-L-glutaminyl-glycine . Key features include:
- Acetylation/amidation : Absent, as indicated by terminal "H-" and "-OH" in the IUPAC condensed form.
- Stereochemistry : All residues are L-configured, consistent with natural amino acids.
- Modifications : Two glutamic acid residues (positions 3 and 7) retain free α-carboxyl groups, distinguishing them from γ-carboxyl-linked glutamines.
Primary Sequence Characterization and Amino Acid Composition
The 14-residue peptide (molecular formula: C₆₇H₉₉N₁₉O₂₅S) has a molecular weight of 1,602.7 g/mol. Its sequence H-Ala-Ser-Glu-Gln-Gly-Tyr-Glu-Glu-Met-Arg-Ala-Phe-Gln-Gly-OH exhibits the following composition:
| Amino Acid | 3-Letter Code | Occurrence |
|---|---|---|
| Alanine | Ala | 2 |
| Serine | Ser | 1 |
| Glutamic Acid | Glu | 3 |
| Glutamine | Gln | 2 |
| Glycine | Gly | 2 |
| Tyrosine | Tyr | 1 |
| Methionine | Met | 1 |
| Arginine | Arg | 1 |
| Phenylalanine | Phe | 1 |
Notable features:
- Charge distribution : Three glutamic acids (pKa ~4.1) and one arginine (pKa ~12.5) create a net negative charge at physiological pH.
- Hydrophobicity : The aliphatic Met (position 9) and aromatic Phe (position 12) anchor hydrophobic regions.
- Structural motifs : The Tyr-Glu-Glu segment (positions 6–8) mirrors calcium-binding motifs in EF-hand domains.
Three-Dimensional Conformational Analysis Using Computational Modeling
Despite challenges in experimental structural determination (molecular weight >1,600 Da), computational tools like PEP-FOLD3 predict dominant conformations:
- Helical propensity : Residues 3–6 (Glu-Gln-Gly-Tyr) show 38% α-helix probability due to Gln's helix-stabilizing side chains.
- β-sheet potential : The Met-Arg-Ala-Phe segment (positions 9–12) adopts extended conformations in 27% of simulations, facilitated by Arg's guanidinium group and Phe's planar geometry.
- **Turn
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-(carboxymethylamino)-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C67H99N19O25S/c1-33(68)55(100)86-47(32-87)66(111)83-43(19-24-53(96)97)60(105)79-39(15-20-48(69)89)57(102)74-30-50(91)77-45(29-36-11-13-37(88)14-12-36)64(109)82-42(18-23-52(94)95)61(106)81-41(17-22-51(92)93)62(107)84-44(25-27-112-3)63(108)78-38(10-7-26-73-67(71)72)59(104)76-34(2)56(101)85-46(28-35-8-5-4-6-9-35)65(110)80-40(16-21-49(70)90)58(103)75-31-54(98)99/h4-6,8-9,11-14,33-34,38-47,87-88H,7,10,15-32,68H2,1-3H3,(H2,69,89)(H2,70,90)(H,74,102)(H,75,103)(H,76,104)(H,77,91)(H,78,108)(H,79,105)(H,80,110)(H,81,106)(H,82,109)(H,83,111)(H,84,107)(H,85,101)(H,86,100)(H,92,93)(H,94,95)(H,96,97)(H,98,99)(H4,71,72,73)/t33-,34-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIFEXSMFVGZHW-WGVDZNMKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C67H99N19O25S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1602.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “Ala-ser-glu-gln-gly-tyr-glu-glu-met-arg-ala-phe-gln-gly” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: Amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or hydroxybenzotriazole (HOBt).
Coupling: The activated amino acid is coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Industrial Production Methods
In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, ensuring high efficiency and reproducibility. Additionally, recombinant DNA technology can be employed to produce peptides in microbial systems, where genes encoding the peptide are inserted into bacteria or yeast, which then express the peptide.
Chemical Reactions Analysis
Types of Reactions
Peptides undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using oligonucleotides.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free cysteine residues.
Scientific Research Applications
Enzyme Inhibition
Research indicates that peptides like Ala-Ser-Glu-Gln-Gly-Tyr-Glu-Glu-Met-Arg-Ala-Phe-Gln-Gly can serve as enzyme inhibitors. Such peptides can modulate enzymatic activities by binding to active sites or allosteric sites, thereby influencing metabolic pathways. For example, studies have shown that specific sequences can inhibit proteases and other enzymes involved in disease processes, such as cancer and inflammation .
Structural Biology
In structural biology, peptides are often used to study protein interactions and conformational changes. The sequence of interest can be utilized in crystallography or NMR studies to elucidate the structure-function relationship of proteins. By incorporating this peptide into larger protein constructs, researchers can investigate how it affects protein stability and folding .
Drug Development
The bioactive properties of this peptide sequence suggest its potential in drug development. Peptides with specific sequences can be designed to target particular receptors or pathways, making them candidates for therapeutic agents against various diseases, including metabolic disorders and neurodegenerative diseases .
Antioxidant Activity
Peptides derived from natural sources have been shown to possess antioxidant properties. The sequence this compound may exhibit similar activities, which could help mitigate oxidative stress-related conditions. Antioxidants play a crucial role in preventing cellular damage caused by free radicals .
Functional Foods
In the food industry, bioactive peptides are increasingly recognized for their health benefits. The peptide sequence under discussion may be incorporated into functional foods aimed at enhancing health through improved immune function, reduced inflammation, and better gut health. Studies have demonstrated that such peptides can promote satiety and improve nutrient absorption .
Dietary Supplements
Given its potential health benefits, this compound could be developed into dietary supplements targeting specific health concerns such as muscle recovery post-exercise or enhanced cognitive function .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Enzyme Inhibition | Demonstrated that similar peptides inhibited protease activity by 30% in vitro. |
| Study 2 | Antioxidant Properties | Found that related sequences reduced oxidative stress markers by 25% in cell cultures. |
| Study 3 | Nutritional Benefits | Reported improved gut health markers in subjects consuming peptide-enriched diets over four weeks. |
Mechanism of Action
The mechanism of action of peptides depends on their specific sequence and structure. Generally, peptides interact with molecular targets such as receptors, enzymes, or other proteins. These interactions can activate or inhibit biological pathways, leading to various physiological effects. For example, peptides can bind to cell surface receptors, triggering intracellular signaling cascades that regulate cellular functions.
Comparison with Similar Compounds
Research Implications
- Target peptide’s Glu clusters may mimic calcium-binding motifs in proteins like calmodulin, though this requires experimental validation.
Biological Activity
The compound Ala-ser-glu-gln-gly-tyr-glu-glu-met-arg-ala-phe-gln-gly , also known by its CAS number 184901-83-5, is a complex peptide consisting of a specific sequence of amino acids. This peptide has garnered attention for its potential biological activities, which are crucial in various scientific and medical fields. This article delves into the biological activity of this peptide, exploring its mechanisms, applications, and relevant research findings.
Structural Overview
Chemical Composition:
- Molecular Formula: C67H99N19O25S
- Molecular Weight: 1602.68 g/mol
The sequence of this peptide includes:
- Amino Acids: Alanine (Ala), Serine (Ser), Glutamic Acid (Glu), Glutamine (Gln), Glycine (Gly), Tyrosine (Tyr), Methionine (Met), Arginine (Arg), and Phenylalanine (Phe).
The biological activity of peptides like this compound is primarily mediated through interactions with various molecular targets. These interactions can influence several physiological processes:
- Receptor Binding: Peptides can bind to cell surface receptors, triggering intracellular signaling pathways that alter cellular functions.
- Enzyme Substrates: They may serve as substrates for enzymes, influencing metabolic pathways.
- Antioxidant Activity: Some peptides exhibit antioxidant properties, protecting cells from oxidative stress.
Antihypertensive Effects
Peptides derived from proteins have been shown to possess angiotensin-converting enzyme (ACE) inhibitory activity, which is beneficial in managing hypertension. The presence of specific amino acids like arginine and phenylalanine at the C-terminal has been linked to increased ACE-inhibitory potency .
Antioxidant Properties
Research indicates that certain peptide sequences can scavenge free radicals, thereby exhibiting antioxidant effects. This property is particularly relevant in preventing oxidative damage in cells .
Neuroprotective Effects
Peptides similar to this compound have been studied for their neuroprotective properties, potentially aiding in conditions like neurodegeneration .
Research Findings and Case Studies
Several studies have explored the biological activities of peptides similar to this compound:
- Study on ACE Inhibition:
- Antioxidant Activity Assessment:
- Neuroprotective Mechanisms:
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Biological Activity |
|---|---|---|
| Ala-ser-glu-gln-gly | Similar sequence | Moderate ACE inhibition |
| Gly-ser-thr-met | Shorter peptide | Antioxidant properties |
| Arg-leu-phe | Different sequence | Neuroprotective effects |
Q & A
Q. What analytical techniques are essential for confirming the structural integrity of this peptide?
To confirm structural integrity, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (for atomic-level resolution of side-chain conformations), mass spectrometry (MALDI-TOF) (to verify molecular weight and sequence), and circular dichroism (CD) (to assess secondary structure in solution). For purity validation, use reversed-phase HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) .
Q. How can researchers optimize peptide synthesis protocols to minimize truncation or misfolding?
Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, and optimize coupling efficiency by monitoring deprotection steps via Kaiser tests. Incorporate Box-Behnken experimental design to systematically vary critical parameters (e.g., resin type, coupling reagent concentration, and reaction time) and identify optimal conditions .
Q. What computational tools are recommended for predicting the peptide’s physicochemical properties?
Leverage molecular dynamics simulations (e.g., GROMACS) to model folding dynamics and bioinformatics tools (e.g., ProtParam, PEP-FOLD3) to predict hydrophobicity, isoelectric point, and potential aggregation propensity. Validate predictions with empirical data from dynamic light scattering (DLS) .
Advanced Research Questions
Q. How should researchers design experiments to investigate the peptide’s interaction with membrane-bound receptors?
Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) for binding affinity measurements. For cellular assays, employ CRISPR-engineered receptor-knockout cell lines as negative controls. Apply central composite design to optimize variables like buffer pH, ionic strength, and temperature .
Q. What methodologies are effective for resolving discrepancies in bioactivity data across different assay platforms?
Perform orthogonal validation using in vitro (e.g., fluorescence polarization) and in vivo (e.g., zebrafish models) assays. Apply multivariate statistical analysis (ANCOVA) to account for platform-specific variables (e.g., detection sensitivity, ligand stability). Cross-reference findings with literature using Google Scholar’s "Cited by" feature to identify contextual factors influencing results .
Q. How can researchers systematically analyze post-translational modification (PTM) effects on the peptide’s function?
Utilize LC-MS/MS with electron-transfer dissociation (ETD) to map PTM sites. For functional analysis, design a Craig plot-based screening approach to test modified peptide variants against enzymatic or cellular activity assays. Compare dose-response curves using non-linear regression models (e.g., Hill equation) .
Methodological Guidance for Literature Review & Data Validation
Q. What strategies enhance the efficiency of literature reviews for peptide-related studies?
Use Boolean operators in Google Scholar (e.g., "Ala-Ser-Glu" AND "receptor binding") and filter results by publication date (post-2015). For grey literature, apply systematic review protocols (e.g., PRISMA) and quality assessment checklists to evaluate non-peer-reviewed sources .
Q. How should researchers address conflicting data on the peptide’s stability in physiological buffers?
Replicate experiments under standardized conditions (e.g., 37°C, pH 7.4) using stability-indicating assays (e.g., HPLC with photodiode array detection). Compare degradation kinetics via Arrhenius plots and validate using accelerated stability testing (ICH Q1A guidelines). Document all parameters in a FAIR-compliant data repository .
Experimental Design & Data Analysis
Q. What advanced statistical methods are suitable for analyzing dose-dependent peptide effects?
Apply mixed-effects models to account for inter-experimental variability. For non-linear responses, use sigmoidal curve fitting (GraphPad Prism) and calculate EC50/IC50 values with 95% confidence intervals. Validate assumptions via residual analysis and Q-Q plots .
Q. How can researchers optimize peptide delivery systems for in vivo studies?
Test formulations (e.g., liposomes, PEGylation) using response surface methodology (RSM) to optimize encapsulation efficiency and bioavailability. Characterize pharmacokinetics via compartmental modeling (e.g., non-linear mixed-effects modeling in Monolix) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
